molecular formula C21H19F3N4O2S B2908432 4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide CAS No. 1251600-28-8

4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide

Cat. No. B2908432
CAS RN: 1251600-28-8
M. Wt: 448.46
InChI Key: YFXKQXUMXTVQII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridinyl and benzyl groups) could impart stability to the molecule. The electronegative trifluoromethyl group could create a polar region in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the isobutyrylamino group might participate in reactions involving nucleophilic substitution . The trifluoromethyl group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, particularly if it’s designed to be a drug molecule. For example, many drugs work by binding to specific proteins in the body and modulating their activity .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. If it’s intended to be a drug molecule, it could be tested for its efficacy and safety in biological systems .

properties

IUPAC Name

4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-9-5-6-10-25-15)28-31-18(17)20(30)26-11-13-7-3-4-8-14(13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXKQXUMXTVQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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